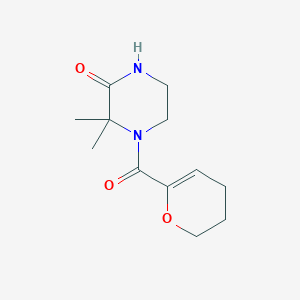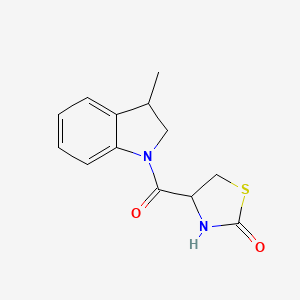![molecular formula C13H12N2O2S B7585750 3-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1,3-benzothiazol-2-one](/img/structure/B7585750.png)
3-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1,3-benzothiazol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1,3-benzothiazol-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DMXAA or ASA404, and it is a synthetic small molecule that belongs to the class of benzothiazole derivatives. DMXAA has been shown to possess antitumor activity, and it is currently being investigated for its potential use in cancer therapy.
作用機序
DMXAA exerts its antitumor activity through the activation of the immune system and the induction of cytokine production. DMXAA has been shown to activate the production of tumor necrosis factor alpha (TNF-α), which is a cytokine that plays a critical role in the immune response to cancer. TNF-α has been shown to induce tumor necrosis and inhibit tumor angiogenesis, which are important mechanisms for the treatment of cancer.
Biochemical and Physiological Effects
DMXAA has been shown to induce a range of biochemical and physiological effects in preclinical models. These effects include the activation of the immune system, the induction of cytokine production, and the inhibition of angiogenesis. DMXAA has also been shown to induce oxidative stress and DNA damage, which are important mechanisms for the treatment of cancer.
実験室実験の利点と制限
DMXAA has several advantages for use in lab experiments. It is a synthetic small molecule that can be easily synthesized in the lab. DMXAA has also been extensively studied in preclinical models, which makes it a well-characterized compound for use in lab experiments. However, DMXAA has some limitations for use in lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. DMXAA also has a short half-life in the body, which can limit its efficacy in vivo.
将来の方向性
There are several future directions for the study of DMXAA. One direction is the investigation of its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another direction is the investigation of its potential use in other diseases, such as infectious diseases and autoimmune diseases. DMXAA has also been investigated for its potential use as a vaccine adjuvant, which is an area of future research. Finally, the development of new analogs of DMXAA with improved pharmacokinetic properties is an area of future research.
合成法
DMXAA can be synthesized through a multistep process that involves the condensation of 2-aminothiophenol with 3,5-dimethyl-4-formyl-1,2-oxazole in the presence of a base. The resulting product is then subjected to cyclization to form the benzothiazole ring. The final step involves the introduction of a methyl group at the oxazole ring to form DMXAA.
科学的研究の応用
DMXAA has been extensively studied for its potential use in cancer therapy. It has been shown to possess antitumor activity in various preclinical models, including mouse models of cancer. DMXAA has been shown to induce tumor necrosis and inhibit tumor angiogenesis, which are important mechanisms for the treatment of cancer. DMXAA has also been investigated for its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy.
特性
IUPAC Name |
3-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1,3-benzothiazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2S/c1-8-10(9(2)17-14-8)7-15-11-5-3-4-6-12(11)18-13(15)16/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWRUGGQVRSGIFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2C3=CC=CC=C3SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(furan-2-yl)-N-[2-(3-propan-2-yl-1,2,4-triazol-4-yl)ethyl]cyclopropane-1-carboxamide](/img/structure/B7585682.png)

![1-[2-(3,5-dihydro-2H-1,4-benzoxazepine-4-carbonyl)phenyl]ethanone](/img/structure/B7585703.png)
![N-methyl-N-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]thiophene-2-sulfonamide](/img/structure/B7585705.png)

![1-[(2-Chloro-4-fluorophenyl)methyl]-2-methylsulfonylimidazole](/img/structure/B7585723.png)

![N-(1-ethylindol-6-yl)-9-methyl-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide](/img/structure/B7585734.png)
![N-[3-[[5-(2-methylphenyl)-1,3-oxazol-2-yl]methylamino]phenyl]acetamide](/img/structure/B7585738.png)


![3-[(5-Propan-2-yl-1,3-oxazol-2-yl)methyl]-1,3-benzothiazol-2-one](/img/structure/B7585765.png)
